1-Propylcyclopentane-1-carbaldehyde
Description
1-Propylcyclopentane-1-carbaldehyde is a cyclopentane derivative featuring a propyl substituent and a formyl (-CHO) group at the 1-position of the ring. Its molecular formula is C₉H₁₆O, with a molecular weight of 140.23 g/mol. The compound combines the steric effects of the cyclopentane ring with the reactivity of the aldehyde functional group.
Properties
CAS No. |
156945-36-7 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-propylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-2-5-9(8-10)6-3-4-7-9/h8H,2-7H2,1H3 |
InChI Key |
GEBWLZROVYKNOZ-UHFFFAOYSA-N |
SMILES |
CCCC1(CCCC1)C=O |
Canonical SMILES |
CCCC1(CCCC1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Molecular Characteristics
The following structurally related cyclopentane carbaldehydes are compared based on substituents, functional groups, and molecular formulas:
Key Observations :
- Functional Groups : Hydroxyl-containing analogs (e.g., ) exhibit higher polarity, whereas allyl-substituted derivatives (e.g., ) introduce conjugated double bonds, altering reactivity .
Comparative Physicochemical Properties
Notes:
- The longer propyl chain in the target compound likely elevates its boiling point compared to methyl-substituted analogs .
- Allyl-substituted derivatives (e.g., ) may exhibit lower thermal stability due to the reactive alkene group .
Reactivity and Functional Group Analysis
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